2-Pentylthiophene

Catalog No.
S600258
CAS No.
4861-58-9
M.F
C9H14S
M. Wt
154.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentylthiophene

CAS Number

4861-58-9

Product Name

2-Pentylthiophene

IUPAC Name

2-pentylthiophene

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

InChI

InChI=1S/C9H14S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3

InChI Key

NOYVOSGVFSEKPR-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=CS1

solubility

Practically insoluble to insoluble in water; Soluble in hexane and pentane
Soluble (in ethanol)

Canonical SMILES

CCCCCC1=CC=CS1

The exact mass of the compound 2-Pentylthiophene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in water; soluble in hexane and pentanesoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Pentylthiophene is a highly versatile, 2-alkylated heteroaromatic building block utilized extensively in flavor and fragrance synthesis, analytical geochemistry, and materials science. Characterized by a boiling point of approximately 204 °C and a flash point of 75 °C, it strikes an optimal balance between process volatility and handling safety. As a precursor, the presence of the pentyl chain at the 2-position directs subsequent electrophilic substitutions predominantly to the 5-position, making it a highly predictable and efficient starting material for complex thiophene derivatives[1]. Its specific C5 alkyl chain length also provides distinct lipophilicity and solubility profiles, distinguishing it from the more ubiquitous butyl and hexyl homologs in both sensory applications and organic electronic formulations.

Substituting 2-pentylthiophene with closely related analogs fundamentally compromises synthetic yields, safety protocols, and downstream processability. Replacing it with its regioisomer, 3-pentylthiophene, drastically alters the electronic landscape of the thiophene ring, leading to severe steric hindrance during functionalization and plummeting yields in electrophilic aromatic substitutions [1]. Conversely, substituting with chain-length homologs introduces distinct physical handling challenges: the shorter 2-butylthiophene drops the flash point into the Class II flammable range, triggering stricter storage and transport regulations, while the longer 2-hexylthiophene requires significantly harsher distillation temperatures that can degrade thermally sensitive intermediates. Consequently, 2-pentylthiophene cannot be generically swapped without forcing a complete redesign of synthetic routes and safety assessments.

Superior Regioselectivity and Yield in Formylation Reactions

When utilized as a precursor for synthesizing high-value thiophenecarbaldehydes, 2-pentylthiophene dramatically outperforms its 3-substituted regioisomer. In standardized formylation reactions, 2-pentylthiophene yielded 81% of the target 5-pentyl-2-thiophenecarbaldehyde, whereas 3-pentylthiophene produced only a 24% yield of its corresponding aldehyde [1]. This >3-fold increase is driven by the unhindered and electronically activated 5-position in the 2-alkylated system.

Evidence DimensionFormylation Yield
Target Compound Data81% yield (2-pentylthiophene)
Comparator Or Baseline24% yield (3-pentylthiophene)
Quantified Difference>3-fold higher yield for the 2-substituted isomer
ConditionsSynthesis of citral-like thiophenecarbaldehydes via electrophilic aromatic substitution

This massive yield advantage dictates that buyers sourcing precursors for flavor, fragrance, or API synthesis must strictly procure the 2-isomer to ensure commercial viability and minimize waste.

Optimized Flammability Profile for Industrial Scale-Up

The C5 alkyl chain of 2-pentylthiophene provides a critical safety advantage over shorter-chain homologs during bulk procurement and handling. 2-Pentylthiophene exhibits a flash point of 75 °C, classifying it as a Class IIIA combustible liquid . In contrast, 2-butylthiophene has a flash point of 56 °C, placing it in the more hazardous Class II flammable liquid category .

Evidence DimensionFlash Point
Target Compound Data75 °C (Class IIIA Combustible)
Comparator Or Baseline56 °C (Class II Flammable, 2-butylthiophene)
Quantified Difference+19 °C increase in flash point
ConditionsStandard closed-cup flash point testing

Procuring 2-pentylthiophene over the butyl homolog reduces regulatory burdens, lowers insurance premiums, and simplifies storage requirements for scale-up manufacturing.

Milder Distillation Conditions via Lower Boiling Point

For processes requiring high-purity distillation, 2-pentylthiophene offers a more favorable thermal profile than its longer-chain counterpart, 2-hexylthiophene. 2-Pentylthiophene boils at approximately 204 °C , whereas 2-hexylthiophene requires temperatures between 228–230 °C for atmospheric distillation . This 24 °C reduction in boiling point allows for milder purification conditions.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data204 °C
Comparator Or Baseline228–230 °C (2-hexylthiophene)
Quantified Difference24 °C lower boiling point
ConditionsAtmospheric pressure (760 mmHg)

The lower boiling point enables purification at milder temperatures, significantly reducing the energy footprint and mitigating the risk of thermal degradation for sensitive downstream intermediates.

Enhanced Calibration Accuracy in Geochemical Pyrolysis

In the analytical assessment of sulfur-rich kerogens via Py-GC-MS, using the homologous series of 2-alkylthiophenes (including 2-pentylthiophene) as calibration standards provides superior accuracy compared to traditional alkane baselines. Studies demonstrate that utilizing 2-alkylthiophenes for the Alkyl Thiophene Index (ATI) yields a 'considerable reduction of the standard deviation' in quantitative measurements compared to using n-alkanes [1].

Evidence DimensionStandard Deviation in Py-GC-MS Quantification
Target Compound DataReduced standard deviation (2-alkylthiophene standards)
Comparator Or BaselineHigher standard deviation (n-alkane standards)
Quantified DifferenceConsiderable reduction in analytical error
ConditionsFlash pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) of kerogens

Analytical laboratories must procure 2-pentylthiophene and its homologs to ensure high-fidelity, reproducible quantification of organic sulfur compounds in complex petrochemical matrices.

Precursor for Flavor and Fragrance Synthesis

Due to its unhindered 5-position and >3-fold yield advantage over 3-alkylated isomers, 2-pentylthiophene is the optimal starting material for synthesizing high-value, citral-like thiophenecarbaldehydes used in advanced food flavorings[1].

Analytical Standard for Petrochemical Geochemistry

Its specific structure makes it an essential calibration standard for Py-GC-MS workflows, where it drastically reduces quantification errors when calculating the Alkyl Thiophene Index (ATI) in sulfur-rich kerogens and shale oils [2].

Intermediate for Organic Electronics and Materials Science

The C5 alkyl chain provides a unique solubility and lipophilicity profile, making it a highly specific end-capping agent or monomer building block when the thermal and solubility properties of butyl- or hexyl-thiophenes are unsuitable for the target polymer formulation.

Physical Description

Clear colourless liquid; Fruity, fatty aroma with a cranberry note

XLogP3

4.3

Density

d204 0.94
0.942-0.949

UNII

L79LOS1ZKM

GHS Hazard Statements

Aggregated GHS information provided by 1437 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 87 of 1437 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1350 of 1437 companies with hazard statement code(s):;
H302 (98.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.26%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.26%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4861-58-9

Wikipedia

2-pentylthiophene

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiophene, 2-pentyl-: ACTIVE

Dates

Last modified: 08-15-2023

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